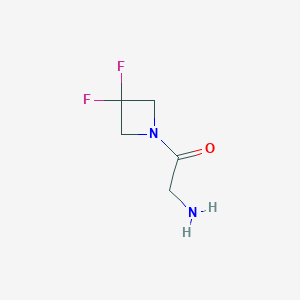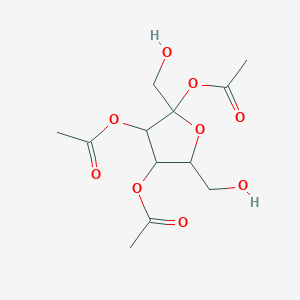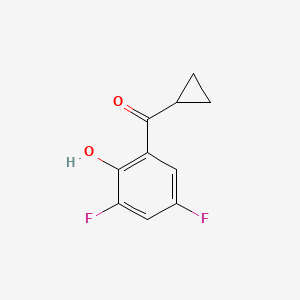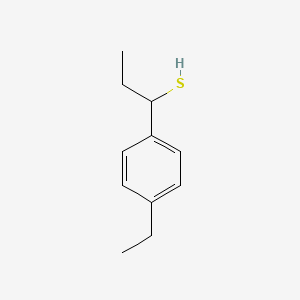
1-(4-Ethylphenyl)propane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylphenyl)propane-1-thiol is an organic compound with the molecular formula C11H16S. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their strong and often unpleasant odors. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)propane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-ethylbenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol. Another method includes the reaction of 4-ethylbenzyl bromide with sodium hydrosulfide under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Ethylphenyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized using iodine or hydrogen peroxide to form the corresponding disulfide.
Reduction: Disulfides can be reduced back to thiols using reducing agents like zinc and hydrochloric acid.
Substitution: Thiols can participate in nucleophilic substitution reactions. For instance, this compound can react with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Iodine (I2), hydrogen peroxide (H2O2)
Reduction: Zinc (Zn), hydrochloric acid (HCl)
Substitution: Alkyl halides, base (e.g., sodium hydroxide)
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers
Wissenschaftliche Forschungsanwendungen
1-(4-Ethylphenyl)propane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of thiol-disulfide exchange reactions.
Biology: Investigated for its role in biological systems, particularly in redox biology and protein folding.
Medicine: Explored for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Ethylphenyl)propane-1-thiol involves its thiol group, which can participate in redox reactions and form disulfide bonds. These reactions are crucial in various biological processes, including the stabilization of protein structures through disulfide bridges. The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules.
Vergleich Mit ähnlichen Verbindungen
- Ethanethiol (C2H6S)
- Butanethiol (C4H10S)
- 1-Butanethiol (C4H10S)
Each of these thiols has unique properties that make them suitable for different applications in research and industry.
Eigenschaften
Molekularformel |
C11H16S |
|---|---|
Molekulargewicht |
180.31 g/mol |
IUPAC-Name |
1-(4-ethylphenyl)propane-1-thiol |
InChI |
InChI=1S/C11H16S/c1-3-9-5-7-10(8-6-9)11(12)4-2/h5-8,11-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
DOUXSNYLAFWLKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(CC)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


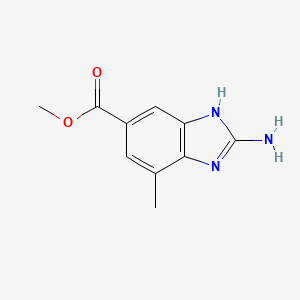
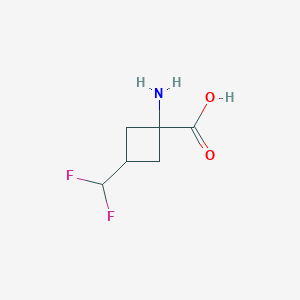
![((2R,3S,4S,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-((2-((2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)amino)-2-oxoethyl)disulfanyl)acetate](/img/structure/B13325717.png)
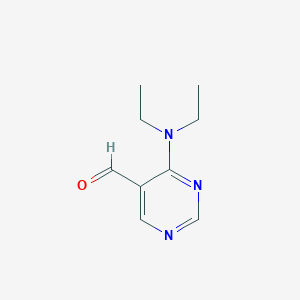
![5'-(tert-Butoxycarbonyl)-2',4',5',6'-tetrahydrospiro[cyclopropane-1,7'-pyrazolo[4,3-c]pyridine]-3'-carboxylic acid](/img/structure/B13325731.png)

![3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole hydrochloride](/img/structure/B13325738.png)
![(1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane](/img/structure/B13325740.png)


